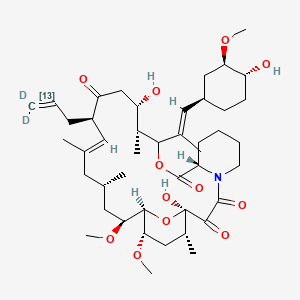

FK-506-13C,D2 (Major) (Tacrolimus)

説明

BenchChem offers high-quality FK-506-13C,D2 (Major) (Tacrolimus) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FK-506-13C,D2 (Major) (Tacrolimus) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C44H69NO12 |

|---|---|

分子量 |

807.0 g/mol |

IUPAC名 |

(1R,9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39?,40+,44+/m0/s1/i1+1D2 |

InChIキー |

QJJXYPPXXYFBGM-IZJLAASTSA-N |

異性体SMILES |

[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |

正規SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |

製品の起源 |

United States |

Historical Context of Tacrolimus Discovery and Its Significance in Immunosuppressive Research

Tacrolimus (B1663567) was discovered in 1984 by a team of scientists at Fujisawa Pharmaceutical Co. (now Astellas Pharma) from a soil sample containing the bacterium Streptomyces tsukubaensis found in the Tsukuba region of Japan. drugbank.comchemicalbook.commdpi.com This discovery was the result of extensive screening of fermentation products aimed at identifying new immunosuppressive agents. mdpi.comnih.gov The initial development, under the code name FK-506, revealed its potent immunosuppressive properties, which were found to be significantly greater than those of the then-standard cyclosporine. nih.govnih.gov

The first human administration of Tacrolimus occurred on March 1, 1989, to a liver transplant patient. pitt.edu Subsequent clinical trials demonstrated its efficacy in preventing organ rejection, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1994 for liver transplantation. pitt.eduwikipedia.org Its indications were later expanded to include other solid organ transplants. nih.gov The introduction of Tacrolimus revolutionized the field of transplantation by reducing the rates of acute and chronic rejection and improving long-term graft survival. nih.govnih.gov Its success spurred further research into its mechanism of action and its potential applications in treating various autoimmune disorders. marketresearchintellect.commdpi.com

Role of Tacrolimus As a Macrolide in Chemical Biology Investigations

Elucidation of the Natural Production of Tacrolimus

The journey to understanding Tacrolimus biosynthesis began with the discovery of its microbial source and the subsequent unraveling of its unique molecular assembly line.

Microbial Origin: Streptomyces tsukubaensis Fermentation Broths

Tacrolimus was first discovered in the fermentation broths of Streptomyces tsukubaensis No. 9993, a soil bacterium isolated near Tsukuba, Japan. oup.comwikipedia.org This discovery marked the identification of the first macrolide immunosuppressant. mdpi.com The parental strain, now known as S. tsukubaensis NRRL 18488, is the progenitor of most strains used for the industrial production of this vital drug. mdpi.com While chemical synthesis is possible, it is not commercially viable due to low efficiency and high costs, making fermentation the primary method of production. mdpi.com

Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) System Architecture

The biosynthesis of Tacrolimus is a remarkable example of a hybrid metabolic pathway, combining a Type I Polyketide Synthase (PKS) system with a Nonribosomal Peptide Synthetase (NRPS) system. wikipedia.orgresearchgate.net The core structure of Tacrolimus is assembled by this hybrid system, which consists of ten PKS modules and one NRPS module. wikipedia.org These modules are large, multifunctional enzymes that sequentially add and modify building blocks to create the complex macrolide structure. researchgate.net The PKS components are responsible for assembling the polyketide backbone, while the NRPS module incorporates a pipecolic acid residue, a non-proteinogenic amino acid derived from L-lysine. frontiersin.org

Genetic Basis of FK-506 Biosynthesis

The intricate enzymatic machinery for Tacrolimus production is encoded within a specific set of genes, the characterization of which has been pivotal for understanding and manipulating its biosynthesis.

Identification and Characterization of the fkb Gene Clusters

The genes responsible for Tacrolimus biosynthesis are organized into a cluster known as the fkb gene cluster. wikipedia.org This cluster contains all the necessary genetic information for the synthesis of the starter unit, the extender units, the PKS/NRPS machinery, and the post-PKS tailoring enzymes. oup.comnih.gov The entire biosynthetic gene cluster has been characterized from several producing strains, facilitating detailed genetic and biochemical studies. oup.com The fkb cluster comprises 19 identified genes, including fkbQ, fkbN, fkbM, fkbD, fkbA, fkbP, fkbO, fkbB, fkbC, fkbL, fkbK, fkbJ, fkbI, fkbH, fkbG, allD, allR, allK, and allA. wikipedia.org

Specific Enzymatic Components and Their Respective Roles

Several key enzymes within the fkb cluster play crucial roles in the biosynthesis of Tacrolimus.

FkbO : This enzyme catalyzes the first committed step in the formation of the starter unit for Tacrolimus biosynthesis. nih.govbohrium.com It possesses chorismatase activity, converting chorismate, a product of the shikimate pathway, into (4R,5R)-4,5-dihydroxycyclohexa-1,5-dienecarboxylic acid. nih.govbohrium.com This discovery identified a new family of enzymes that act on chorismate. nih.gov

allA, allK, allR, allD : This subcluster of genes is responsible for the biosynthesis of the unusual extender unit, allylmalonyl-CoA. nih.govacs.org This is a critical step that differentiates Tacrolimus from its close analogue, ascomycin (B1665279) (FK-520), which incorporates an ethylmalonyl-CoA unit instead. nih.gov The all gene products, including a unique PKS, work together to produce the allyl group found at the C21 position of the Tacrolimus backbone. acs.orgnih.gov Specifically, AllA contains the ketosynthase and acyltransferase domains, AllR is a crotonyl-CoA reductase/carboxylase homolog, and AllD is an acyl-ACP dehydrogenase. acs.org The deletion of allR disrupts the production of allylmalonyl-CoA, and consequently, FK-506. nih.gov

Precursor Molecules and Extender Unit Incorporation

The assembly of the Tacrolimus molecule relies on the incorporation of a specific starter unit and several extender units, the availability of which can be a limiting factor in production.

The biosynthesis of the Tacrolimus core begins with a (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit, which is derived from chorismate. oup.comnih.gov The polyketide chain is then elongated through the sequential addition of various extender units by the PKS modules. nih.gov These extender units include four molecules of malonyl-CoA, five molecules of methylmalonyl-CoA, and one molecule of the unique allylmalonyl-CoA. wikipedia.org

The incorporation of these precursors is a highly regulated process. For instance, the acyltransferase (AT) domain of module 4 (AT4) of the PKS has been shown to have broad substrate specificity, allowing for the incorporation of different extender units at the C21 position. nih.gov This flexibility has been exploited in mutasynthesis experiments to create novel Tacrolimus analogues. nih.gov The final step in the formation of the macrocycle involves the NRPS module, FkbP, which incorporates L-pipecolic acid and catalyzes the cyclization of the linear precursor. wikipedia.org Following cyclization, the pre-tacrolimus molecule undergoes further modifications, known as post-PKS tailoring steps, including oxidations and methylations by enzymes like FkbM and FkbD, to yield the biologically active Tacrolimus. wikipedia.org

Table 1: Key Genes in the fkb Cluster and Their Functions

| Gene | Encoded Enzyme/Protein | Function in Tacrolimus Biosynthesis |

|---|---|---|

| fkbA, fkbB, fkbC | Polyketide Synthases (PKS) | Catalyze the 10 elongation steps of the polyketide chain. nih.gov |

| fkbO | Chorismatase | Catalyzes the formation of the DHCHC starter unit from chorismate. nih.govresearchgate.net |

| fkbP | Nonribosomal Peptide Synthetase (NRPS) | Incorporates L-pipecolic acid and cyclizes the molecule. wikipedia.orgfrontiersin.org |

| fkbL | Involved in the synthesis of L-pipecolic acid from L-lysine. wikipedia.org | |

| fkbM | Methyltransferase | Methylates the alcohol group of the DHCHC starter unit. wikipedia.org |

| fkbD | Responsible for oxidation at the C9 position. wikipedia.org |

Table 2: Precursor and Extender Units in Tacrolimus Biosynthesis

| Molecule | Type | Origin | Number of Molecules |

|---|---|---|---|

| 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) | Starter Unit | Chorismate (Shikimate Pathway) | 1 |

| Malonyl-CoA | Extender Unit | 4 | |

| Methylmalonyl-CoA | Extender Unit | 5 | |

| Allylmalonyl-CoA | Extender Unit | 1 |

Post-PKS Tailoring Modifications and their Biological Significance

After the macrolactone ring is formed by the PKS/NRPS machinery, the resulting pre-tacrolimus molecule undergoes a series of tailoring modifications. researchgate.netwikipedia.org These enzymatic alterations are crucial for the final structure and potent biological activity of tacrolimus. nih.gov The tailoring steps include oxidations and the addition of methyl groups via S-adenosyl methionine. wikipedia.org The cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are primarily responsible for the metabolism of tacrolimus, which can be considered a form of post-biosynthetic modification in a broader sense. researchgate.netnih.gov The specific modifications at various positions on the tacrolimus scaffold are critical for its immunosuppressive and antifungal activities. acs.org For instance, modifications at the C-9 and C-21 positions have been shown to be critical for separating the immunosuppressive and antifungal activities of tacrolimus analogs. acs.org

Biosynthetic Pathway Engineering for Analog Generation

The intricate biosynthetic pathway of tacrolimus offers numerous opportunities for genetic manipulation to create novel analogs with potentially improved therapeutic properties. nih.gov Combinatorial biosynthesis, which involves the targeted modification of biosynthetic genes, has emerged as a powerful alternative to the challenging chemical synthesis of tacrolimus derivatives. nih.gov

Mutational Biosynthesis Strategies for Novel FK-506 Derivatives

Mutational biosynthesis is a powerful technique that involves blocking the production of a natural precursor and feeding the mutant strain with synthetic analogs of that precursor. nih.gov A key target for this approach in tacrolimus biosynthesis is the fkbO gene, which is responsible for producing the DHCHC starter unit. nih.gov By creating an in-frame deletion mutant of fkbO, researchers have successfully incorporated alternative cyclic carboxylic acids into the tacrolimus backbone. nih.gov For example, feeding trans-4-hydroxycyclohexanecarboxylic acid and 3-hydroxybenzoic acid to an fkbO mutant resulted in the production of 31-desmethoxytacrolimus and TC-225, respectively. nih.gov Similarly, creating a mutant in the tcsB gene, which is involved in allylmalonyl-CoA synthesis, and feeding it with 4-methylpentanoic acid and 4-fluorocrotonic acid led to the production of 36-methyl-FK506 and 36-fluoro-FK520, both of which exhibited neurite outgrowth activity. nih.govnih.gov

Introduction of Diverse Moieties through Acyltransferase Domain Engineering

The acyltransferase (AT) domains of the PKS modules are responsible for selecting and loading the extender units onto the growing polyketide chain. acs.orgnih.gov The AT domain of the fourth module of FkbB (AT4FkbB) is particularly interesting as it recognizes the unusual allylmalonyl extender unit. acs.orgnih.gov The relaxed substrate specificity of certain AT domains can be exploited to introduce novel chemical moieties into the tacrolimus structure. acs.org By feeding unnatural extender units in the form of N-acetylcysteamine (SNAC) esters, which mimic the natural coenzyme-A-activated extender units, researchers have successfully generated C21-modified FK-506 analogs. acs.org A notable achievement in this area is the development of a chemobiosynthetic process for the production of a C21-propargyl-FK506 analog. acs.org This analog, containing a terminal alkyne group, opens up possibilities for "click chemistry" reactions, allowing for the attachment of a wide range of molecules to the tacrolimus scaffold. acs.org

Application of CRISPR-based Gene Editing in Tacrolimus Biosynthesis Research

The precision of CRISPR-Cas9 and its derivatives, including nuclease-dead Cas9 (dCas9) for transcriptional regulation (CRISPRi for interference and CRISPRa for activation), has enabled targeted genetic modifications within the Tacrolimus biosynthetic gene cluster (fkb cluster). These modifications aim to overcome production bottlenecks, redirect metabolic flux towards the desired product, and create novel derivatives of the parent compound.

One significant challenge in the efficient production of Tacrolimus is the complex regulatory network governing its biosynthesis and the presence of rare codons within the gene cluster that can impede translation. A recent study highlighted the power of CRISPR-Cas9 in addressing this issue. Researchers identified a rare TTA codon within the allK gene, which is crucial for the biosynthesis of allylmalonyl-CoA, a key precursor for Tacrolimus. This rare codon was shown to cause ribosome pausing, thereby limiting the rate of protein synthesis and, consequently, Tacrolimus production. By employing the CRISPR-Cas9 system, the TTA codon was precisely replaced with a more common leucine-encoding codon, CTC. This single nucleotide substitution resulted in the relief of the ribosome pausing and a notable improvement in the yield of FK506. nih.gov

Furthermore, CRISPR-based editing has been instrumental in the generation of novel Tacrolimus analogs with tailored bioactivities. In a targeted approach, the acyltransferase (AT) domains within modules 7 and 8 of the Tacrolimus PKS were edited using CRISPR. These domains are responsible for the incorporation of methoxy (B1213986) groups at positions C13 and C15 of the macrolide ring, which are thought to be significant for the compound's immunosuppressive activity. By modifying these domains, researchers successfully generated analogs such as 15-desmethoxy FK506. This novel compound exhibited a desirable profile, retaining the ability to bind to FKBP12, which is important for certain therapeutic effects, while showing reduced inhibition of calcineurin, the primary mechanism behind its immunosuppressive side effects. nih.gov

The table below summarizes key research findings on the application of CRISPR-based gene editing in Tacrolimus biosynthesis:

| CRISPR Application | Target Gene/Region | Modification | Organism | Outcome | Reference |

| Codon Optimization | allK gene | Replacement of rare TTA codon with CTC | Streptomyces tsukubaensis | Increased FK506 production | nih.gov |

| Analog Generation | Acyltransferase (AT) domains in modules 7 and 8 of the fkb cluster | Gene editing to alter substrate specificity | Streptomyces tsukubaensis | Production of 15-desmethoxy FK506 with altered bioactivity | nih.gov |

While the direct application of CRISPRi to suppress competing pathways and CRISPRa to activate the entire fkb cluster for enhanced Tacrolimus production is still an emerging area of research, the foundational studies using CRISPR-Cas9 for precise editing and codon optimization demonstrate the immense potential of these technologies. The ability to make targeted and efficient genetic modifications paves the way for more sophisticated metabolic engineering strategies. Future research will likely focus on multiplexed gene editing to simultaneously address multiple bottlenecks in the biosynthetic pathway, as well as the use of CRISPRi and CRISPRa to fine-tune gene expression for optimal Tacrolimus yields and the creation of a diverse library of novel analogs for drug discovery.

Molecular Mechanisms of Action of Tacrolimus Fk 506 in Cellular Regulation

Immunophilin Binding and Complex Formation

The immunosuppressive activity of Tacrolimus (B1663567) is initiated by its binding to a specific intracellular receptor, setting in motion a cascade of events that ultimately suppresses the immune response.

High-Affinity Interaction with FK506 Binding Protein 12 (FKBP-12)

Tacrolimus exerts its effects by first forming a complex with an intracellular protein, or immunophilin, known as FK506 binding protein 12 (FKBP-12). nih.govwikipedia.orgdrugbank.comwikipedia.orgnih.govwikipedia.org FKBP-12 is a small, highly conserved 12 kDa protein that possesses peptidyl-prolyl isomerase (PPIase) activity, which is involved in the proper folding of proteins. patsnap.compatsnap.com Tacrolimus binds with high affinity to a hydrophobic cleft in FKBP-12, which also serves as the active site for its PPIase function. wikipedia.orgnih.gov This binding event is a crucial first step, as neither Tacrolimus nor FKBP-12 alone can inhibit the downstream target, calcineurin. nih.govinvivogen.com The formation of this complex creates a new molecular surface that is capable of interacting with and inhibiting calcineurin. wikipedia.orgdrugbank.com

Structural Dynamics and Energetics of the FKBP12-Tacrolimus Complex Formation

The formation of the FKBP12-Tacrolimus complex is a thermodynamically favorable process driven primarily by hydrophobic interactions. nih.gov The Tacrolimus molecule fits snugly into the hydrophobic pocket of FKBP-12. wikipedia.org Mutational analyses have revealed that specific amino acid residues within this pocket, such as Trp59 and Phe99, are critical for maintaining a high binding affinity for Tacrolimus. nih.gov While hydrogen bonds are also involved, the hydrophobic interactions are the dominant force stabilizing the complex. nih.gov The binding of Tacrolimus to FKBP-12 induces a conformational change in the protein, creating the composite surface necessary for calcineurin inhibition. nih.govpnas.org This structural alteration is essential for the subsequent interaction with calcineurin.

Calcineurin Phosphatase Inhibition

The FKBP12-Tacrolimus complex acts as a potent and specific inhibitor of calcineurin, a key enzyme in the T-cell activation pathway.

Allosteric Modulation and Inhibition of Calcineurin Activity by the FKBP12-Tacrolimus Complex

Calcineurin is a calcium and calmodulin-dependent serine/threonine phosphatase. invivogen.comyoutube.comyoutube.com The FKBP12-Tacrolimus complex does not bind to the active site of calcineurin. rcsb.org Instead, it binds to a distinct site on the calcineurin A subunit, physically obstructing the access of macromolecular substrates to the active site. rcsb.org This allosteric inhibition effectively blocks the phosphatase activity of calcineurin. nih.govwikipedia.orgwikipedia.orgnih.gov The formation of this ternary complex, consisting of calcineurin, FKBP-12, and Tacrolimus, is the pivotal event leading to immunosuppression. nih.gov

| Component | Function | Interaction with Tacrolimus |

|---|---|---|

| Tacrolimus (FK-506) | Immunosuppressive drug | Binds to FKBP-12 |

| FKBP-12 | Immunophilin with PPIase activity | Forms a complex with Tacrolimus |

| Calcineurin | Ca2+/calmodulin-dependent phosphatase | Inhibited by the FKBP12-Tacrolimus complex |

Downstream Consequences on Nuclear Factor of Activated T-cells (NFAT) Dephosphorylation and Nuclear Translocation

In activated T-cells, an increase in intracellular calcium leads to the activation of calcineurin. wikipedia.orgyoutube.com Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. wikipedia.orgnih.govnih.govsigmaaldrich.comresearchgate.net This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus. youtube.comnih.govnih.govsigmaaldrich.comresearchgate.net By inhibiting calcineurin, the FKBP12-Tacrolimus complex prevents the dephosphorylation of NFAT. wikipedia.orgwikipedia.org As a result, NFAT remains in its phosphorylated state in the cytoplasm and cannot enter the nucleus to activate gene transcription. nih.govnih.govsigmaaldrich.comresearchgate.net

Inhibition of Interleukin-2 (B1167480) (IL-2) and Other Cytokine Gene Transcription

Once in the nucleus, NFAT plays a critical role in upregulating the expression of genes encoding various cytokines and other molecules essential for a robust immune response. nih.govwikipedia.orgsigmaaldrich.com The most prominent of these is Interleukin-2 (IL-2), a potent T-cell growth factor that promotes the proliferation and differentiation of T-cells. invivogen.comnih.gov By preventing the nuclear translocation of NFAT, Tacrolimus effectively blocks the transcription of the IL-2 gene, thereby halting the T-cell activation cascade. nih.govwikipedia.orgdrugbank.compatsnap.comyoutube.com In addition to IL-2, Tacrolimus also suppresses the production of a range of other pro-inflammatory cytokines.

| Cytokine | Function | Effect of Tacrolimus |

|---|---|---|

| Interleukin-2 (IL-2) | T-cell proliferation and differentiation | Inhibited |

| Interferon-gamma (IFN-γ) | Pro-inflammatory, activates macrophages | Inhibited |

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory, involved in systemic inflammation | Inhibited |

| Interleukin-4 (IL-4) | Promotes Th2 cell differentiation | Inhibited |

| Interleukin-5 (IL-5) | Eosinophil activation and survival | Inhibited |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Stimulates production of granulocytes and monocytes | Inhibited |

Modulation of Other Intracellular Signaling Pathways

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Cascades: JNK, p38, and ERK Pathways

Tacrolimus has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. mdpi.com The primary MAPK pathways affected by tacrolimus are the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.

Research indicates that tacrolimus can suppress the calcineurin-independent activation pathways for JNK and p38. invivogen.com Specifically, in Jurkat T-cell lines, tacrolimus has been demonstrated to inhibit the p38 MAPK pathway, which is a key player in T-cell activation. eur.nlresearchgate.net This inhibitory effect is dose-dependent. eur.nlnih.gov For instance, in vitro studies have shown that tacrolimus at a concentration of 10 ng/mL can inhibit p38 MAPK phosphorylation in CD3+, CD4+, and CD8+ T cells. eur.nl Furthermore, tacrolimus has been observed to strongly inhibit the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of p38 MAP kinase in human colonic myofibroblasts. nih.gov This suppression of p38 activation is a key mechanism by which tacrolimus inhibits the expression of certain chemokines. nih.gov While the primary focus has been on JNK and p38, the ERK pathway is also a major MAPK pathway involved in cellular signaling. nih.gov

Table 1: Effect of Tacrolimus on p38 MAPK Phosphorylation in T-cells

| Cell Type | Inhibition of p38 MAPK Phosphorylation | Tacrolimus Concentration |

|---|---|---|

| CD3+ T cells | ~27% | 10 ng/mL |

| CD4+ T cells | ~26% | 10 ng/mL |

| CD8+ T cells | ~34% | 10 ng/mL |

Data sourced from in vitro studies on human T cells. eur.nl

Impact on the Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Activation Cascade

Tacrolimus also exerts an influence on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses. nih.gov Studies have shown that tacrolimus can inhibit the activation of NF-κB. nih.govfda.gov This inhibition can occur through at least two potential mechanisms. One proposed mechanism is that tacrolimus, by inhibiting calcineurin, prevents it from inactivating the cytoplasmic inhibitor of NF-κB (IκB), thereby blocking the nuclear translocation of NF-κB. nih.gov

Another mechanism suggests that tacrolimus can suppress NF-κB by inducing the unfolded protein response (UPR). nih.gov This induction leads to the upregulation of C/EBP family members, such as C/EBPbeta and CHOP, which in turn can attenuate TNF-α-triggered NF-κB activation. nih.gov The suppression of NF-κB is significant as this transcription factor is crucial for T-cell development, activation, and survival. nih.gov

Effects on the Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a vital signaling cascade that governs cell growth, proliferation, and survival. Tacrolimus has been found to inhibit this pathway. nih.gov Specifically, research has demonstrated that tacrolimus can decrease the mRNA expression levels of PI3K, Akt, and mTOR. nih.gov

While it may not significantly affect the total protein levels of PI3K, Akt, and mTOR, tacrolimus has been shown to significantly inhibit the phosphorylation of Akt and mTOR. nih.gov This inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which tacrolimus can induce apoptosis and inhibit insulin (B600854) release in pancreatic β cells. nih.gov It is important to note that other immunosuppressants, like rapamycin (sirolimus), also target the mTOR pathway, forming a complex with FKBP12 to inhibit mTORC1. nih.gov

Broader Cellular Immunomodulatory Mechanisms

The immunomodulatory effects of tacrolimus extend to the direct and indirect regulation of key immune cells, primarily T and B lymphocytes.

Suppression of T-lymphocyte Activation and Proliferation

A primary and well-established mechanism of tacrolimus is the potent suppression of T-lymphocyte activation and proliferation. nih.govapexbt.com This is achieved through the inhibition of calcineurin, which is a critical enzyme in T-cell receptor signaling. nih.govdroracle.airesearchgate.net Upon binding to the immunophilin FKBP12, tacrolimus forms a complex that inhibits calcineurin's phosphatase activity. nih.govdroracle.aievitachem.com This action prevents the dephosphorylation and subsequent nuclear translocation of the nuclear factor of activated T-cells (NFAT). droracle.airesearchgate.net

The inhibition of NFAT translocation blocks the transcription of genes encoding various crucial cytokines, most notably interleukin-2 (IL-2). nih.govdroracle.ai IL-2 is essential for T-cell growth, proliferation, and differentiation. invivogen.comdroracle.ai By inhibiting IL-2 production, tacrolimus effectively halts the T-cell-mediated immune response. droracle.ainih.gov Tacrolimus also inhibits the expression of other cytokines such as IL-3, IL-4, and TNF-α. apexbt.com Furthermore, tacrolimus not only inhibits cytokine production but also suppresses the response of T-cells to these cytokines, acting at two distinct levels to dampen the immune response. nih.gov This leads to an inhibition of T-cell proliferation and the generation of cytotoxic T-cells. fda.govapexbt.com

Table 2: Impact of Tacrolimus on T-Lymphocyte Function

| Molecular Target/Process | Effect of Tacrolimus | Consequence |

|---|---|---|

| FKBP12 | Binds to form a complex | Enables inhibition of calcineurin |

| Calcineurin | Inhibition of phosphatase activity | Prevents dephosphorylation of NFAT |

| NFAT | Blocked nuclear translocation | Prevents transcription of cytokine genes |

| IL-2 Gene Transcription | Inhibited | Suppression of T-cell proliferation |

| T-cell Proliferation | Inhibited | Reduced cell-mediated immunity |

This table summarizes the key steps in tacrolimus-mediated T-cell suppression. droracle.airesearchgate.net

Indirect Effects on B Cell Growth and Antibody Production

The impact of tacrolimus on B-lymphocytes is largely indirect, stemming from its profound effects on T-helper cells. nih.govnih.gov B-cell growth and the subsequent production of antibodies are highly dependent on growth factors and co-stimulatory signals provided by activated T-helper cells. nih.govnih.gov

By suppressing T-cell activation and the production of T-cell-derived cytokines, tacrolimus effectively curtails the necessary help for B-cell function. nih.govnih.gov Studies have shown that while tacrolimus potently inhibits T-cell-dependent immunoglobulin production, it fails to directly inhibit B-cell immunoglobulin production when T-cell help is bypassed through the use of pre-activated T-cells or direct B-cell stimuli. nih.gov This indicates that the primary mechanism by which tacrolimus affects humoral immunity is through the inhibition of T-cell help, rather than a direct action on B-cells. nih.gov While some early studies suggested potential direct effects on B-cells, more recent and detailed analyses clarify the indirect nature of this interaction. plos.org

Molecular Actions on Accessory Immune Cells (e.g., Mast Cells, Dendritic Cells, Basophils, Eosinophils)

Mast Cells: Tacrolimus has a dual effect on mast cells. Short-term application can trigger an IgE-independent activation of mast cells through the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to a pseudo-allergic reaction. bohrium.comnih.gov However, long-term treatment results in the downregulation of MRGPRX2, which decreases the release of inflammatory cytokines. bohrium.comnih.gov This prolonged application suppresses immediate hypersensitivity reactions by reducing the degranulation of mast cells, rather than diminishing their numbers. medicaljournals.se The underlying mechanism involves the inhibition of the Ca2+-dependent phosphatase, calcineurin, after Tacrolimus binds to its cytosolic receptor, FK-binding protein. medicaljournals.se This inactivation of calcineurin suppresses mast cell degranulation and subsequent mediator release. nih.govmedicaljournals.se

Dendritic Cells (DCs): Tacrolimus impacts dendritic cell function, which is crucial for initiating T-cell responses. Treatment with Tacrolimus reduces the ability of mature DCs to stimulate T-cells. nih.govoup.com This is associated with impaired production of DC-derived cytokines such as Interleukin-12 (IL-12) and the chemokine IP-10 (CXCL10), which are involved in allograft rejection. nih.govoup.com By downregulating the expression of FcεRI on Langerhans cells (a type of DC in the skin), Tacrolimus further modulates the allergic response. drugbank.com Studies have also shown that Tacrolimus can reduce the chemical-induced expression of Interleukin-8 (IL-8) in monocyte-derived dendritic cells. nih.gov

Basophils: Similar to its effect on mast cells, Tacrolimus inhibits IgE-dependent histamine (B1213489) release from basophils. nih.gov This action is attributed to the inhibition of the calcium-dependent protein phosphatase, calcineurin. nih.gov

Eosinophils: Tacrolimus has been shown to reduce eosinophil levels. nih.gov In vivo and in vitro studies have demonstrated that Tacrolimus can ameliorate eosinophil levels in various allergic conditions. nih.govresearchgate.net The proposed mechanism involves the promotion of eosinophil apoptosis, which may be linked to the downregulation of RCAN1. nih.gov However, it is noteworthy that eosinophilia has been observed in a significant percentage of pediatric patients receiving Tacrolimus immunosuppression, although most remain asymptomatic. nih.govrochester.eduresearchgate.net

Table 1: Effects of Tacrolimus on Accessory Immune Cells

| Cell Type | Molecular Action | Research Findings |

| Mast Cells | Inhibits degranulation and cytokine release (long-term). bohrium.comnih.govmedicaljournals.se | Downregulates MRGPRX2 expression with prolonged treatment. bohrium.comnih.gov Inhibits calcineurin activity, suppressing mediator release. medicaljournals.se |

| Dendritic Cells | Reduces T-cell stimulatory capacity. nih.govoup.com | Impairs production of IL-12 and IP-10 (CXCL10). nih.govoup.com Reduces IL-8 expression. nih.gov Downregulates FcεRI on Langerhans cells. drugbank.com |

| Basophils | Inhibits IgE-dependent histamine release. nih.gov | Mediated through calcineurin inhibition. nih.gov |

| Eosinophils | Promotes apoptosis and reduces levels. nih.gov | Downregulates RCAN1. nih.gov Associated with asymptomatic eosinophilia in some patients. nih.govrochester.eduresearchgate.net |

Induction of Transforming Growth Factor-β1 (TGF-β1) Expression

Tacrolimus has been demonstrated to induce the expression of Transforming Growth Factor-β1 (TGF-β1), a potent cytokine with both immunosuppressive and fibrogenic properties. bohrium.com Research has shown a significant increase in TGF-β1 mRNA and protein levels in various cell types, including T-cells and peripheral blood mononuclear cells, following treatment with Tacrolimus. bohrium.com This heightened production of TGF-β1 is thought to contribute to both the immunosuppressive effects and the nephrotoxic side effects of the drug. bohrium.com

Further studies have substantiated these findings, showing that Tacrolimus treatment leads to a dose-dependent increase in TGF-β1 mRNA expression and circulating TGF-β1 protein levels. nih.govcapes.gov.br In the context of renal fibroblasts, Tacrolimus induces a fibroblast-to-myofibroblast transition (FMT), a key process in renal fibrosis, through a TGF-β-dependent mechanism. nih.gov This involves the induction of TGF-β1 ligand secretion and receptor activation, which in turn stimulates the production of myofibroblast markers. nih.gov Similarly, in human renal proximal tubule epithelial cells, Tacrolimus modulates TGF-β signaling to induce epithelial-mesenchymal transition (EMT), a process that contributes to fibrosis. mdpi.com

Table 2: Tacrolimus and TGF-β1 Expression

| Cell Type/Model | Effect of Tacrolimus | Implication |

| Human T-cells, A-549 cells | Increased TGF-β1 mRNA and protein expression. bohrium.com | Contributes to immunosuppression and potential fibrogenesis. bohrium.com |

| Mouse models | Dose-dependent increase in TGF-β1 mRNA and circulating protein. nih.govcapes.gov.br | May play a role in tumor progression. nih.govcapes.gov.br |

| Renal fibroblasts | Induces fibroblast-to-myofibroblast transition (FMT) via TGF-β. nih.gov | Contributes to renal fibrosis. nih.gov |

| Human renal epithelial cells | Induces epithelial-mesenchymal transition (EMT) via TGF-β signaling. mdpi.com | Contributes to renal fibrosis. mdpi.com |

Inhibition of Calcium-Dependent Cellular Events Beyond Calcineurin

While the primary immunosuppressive action of Tacrolimus is mediated through calcineurin inhibition, it also affects calcium-dependent cellular events through other mechanisms. nih.gov Tacrolimus can alter intracellular calcium release in endothelial cells. nih.gov This effect is not directly due to its inhibition of calcineurin but rather its interaction with the FK506 binding protein (FKBP12/12.6). nih.gov This protein is known to interact with the ryanodine (B192298) receptor, which regulates calcium release from intracellular stores. nih.gov By binding to FKBP12/12.6, Tacrolimus can cause an intracellular calcium leak. nih.govnih.gov

Modulation of Nitric Oxide Synthase Activation

Tacrolimus has been found to reduce the function of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing the vasodilator nitric oxide. nih.gov This reduction in eNOS activity is not a direct consequence of calcineurin inhibition. nih.govnih.gov Instead, it is linked to the Tacrolimus-induced alteration in intracellular calcium levels, mediated by its binding to FKBP. nih.gov The intracellular calcium leak caused by Tacrolimus leads to an increase in protein kinase C (PKC) activity. nih.gov This, in turn, results in the phosphorylation of eNOS at threonine 495, an inhibitory site, and a reduction in phosphorylation at serine 1177, a stimulatory site. nih.gov This modulation of eNOS phosphorylation ultimately inhibits the synthase's activity, potentially contributing to the hypertension observed in some patients receiving Tacrolimus. nih.gov

Potentiation of Glucocorticoid and Progesterone (B1679170) Actions via FKBP Interactions

Tacrolimus can interact with the actions of steroid hormones like glucocorticoids and progesterone. This interaction is mediated through its binding to FKBP proteins, which are also components of the steroid receptor complex. While specific detailed research on the direct potentiation of progesterone action by Tacrolimus via FKBP is limited, the potential for interaction exists due to shared cellular machinery. It has been noted that using Tacrolimus and progesterone together may increase the blood levels of one or both drugs. drugs.com Tacrolimus is known to block cellular steroid receptors, which contributes to its therapeutic effects in certain conditions. nih.gov The binding of Tacrolimus to FKBPs can influence the stability and function of the steroid receptor complex, thereby modulating the cellular response to glucocorticoids and progesterone. nih.gov

Metabolism and Enzymatic Disposition of Tacrolimus Fk 506

Cytochrome P450-Mediated Biotransformation

Primary Role of CYP3A5 and Secondary Role of CYP3A4

The biotransformation of tacrolimus (B1663567) is almost exclusively handled by the CYP3A subfamily of enzymes. researchgate.netnih.gov Within this subfamily, Cytochrome P450 3A5 (CYP3A5) is recognized as the principal enzyme responsible for tacrolimus metabolism. wikipedia.orgnih.govdovepress.com Its counterpart, CYP3A4, also plays a significant, albeit secondary, role in this metabolic pathway. nih.govresearchgate.netdrugbank.com

Formation and Characterization of Tacrolimus Metabolites

Tacrolimus undergoes extensive metabolism, with over 95% of the drug being excreted as various metabolites, primarily in the feces. wikipedia.orgnih.gov At least eight distinct metabolites have been identified. drugbank.com The primary metabolic reactions involve demethylation and hydroxylation of the parent molecule.

The main metabolites that have been identified in the blood of transplant recipients include 13-demethyl, 31-demethyl, 12-hydroxy, demethylhydroxy, didemethyl, and didemethylhydroxy tacrolimus. drugbank.comnih.gov In studies utilizing human liver microsomes, 13-demethyl tacrolimus is consistently identified as the major metabolite. drugbank.com Further research using rat liver microsomes has also characterized several di-demethylated metabolites. nih.gov

| Metabolite Name | Metabolic Reaction | Note |

|---|---|---|

| 13-demethyl tacrolimus | O-demethylation | Major metabolite found in human liver microsome studies. drugbank.com |

| 31-demethyl tacrolimus | O-demethylation | Reported to have activity similar to the parent drug in vitro. drugbank.com |

| 15-demethyl tacrolimus | O-demethylation | A known metabolite of tacrolimus. drugbank.com |

| 12-hydroxy tacrolimus | Hydroxylation | A monohydroxylated metabolite. drugbank.com |

| 13,15-didemethyl tacrolimus | Di-demethylation | Also referred to as M-VII in some studies. drugbank.comnih.gov |

| 13,31-didemethyl tacrolimus | Di-demethylation | Also referred to as M-VI in some studies. drugbank.comnih.gov |

| 15,31-didemethyl tacrolimus | Di-demethylation | Also referred to as M-V in some studies. drugbank.comnih.gov |

Enzymatic Activities of Key Metabolites (e.g., 13-demethyl tacrolimus, 31-demethyl tacrolimus)

While most of the metabolites of tacrolimus found in circulation are considered to be immunologically inactive, some retain a degree of activity. wikipedia.org Notably, in vitro studies have reported that the 31-demethyl metabolite possesses immunosuppressive activity comparable to that of the parent compound, tacrolimus. drugbank.com

Research on metabolites produced by rat hepatic microsomes and tested in a mouse mixed lymphocyte reaction system revealed that most metabolites exhibit significantly weaker immunosuppressive activity than tacrolimus. For example, 13,31-didemethyl tacrolimus (M-VI) was found to be substantially less potent than tacrolimus, while others like 15,31-didemethyl tacrolimus (M-V) and 13,15-didemethyl tacrolimus (M-VII) showed negligible activity. nih.gov

| Compound | IC₅₀ (ng/mL) | Relative Activity |

|---|---|---|

| Tacrolimus (FK-506) | 0.11 | High |

| 13,31-didemethyl tacrolimus (M-VI) | 8.78 | Weak |

| Metabolite M-VIII | 15.27 | Weak |

| 15,31-didemethyl tacrolimus (M-V) | > 1000 | Negligible |

| 13,15-didemethyl tacrolimus (M-VII) | > 1000 | Negligible |

Genetic Polymorphisms Influencing Tacrolimus Metabolism

Phenotypic Expression of CYP3A5 Genotypes and their Correlation with Metabolic Efficiency

The genetic makeup of the CYP3A5 gene directly translates into distinct metabolic phenotypes, which correlate strongly with the efficiency of tacrolimus clearance. dovepress.comnih.gov Individuals are typically classified into two main groups based on their genotype.

CYP3A5 Non-expressers: These individuals are homozygous for the non-functional CYP3A53 allele (genotype CYP3A53/*3). Termed poor metabolizers, they lack any functional CYP3A5 enzyme. nih.govyoutube.com Their metabolism of tacrolimus relies solely on CYP3A4, resulting in significantly lower clearance and a higher concentration-to-dose ratio. dovepress.comnih.govuss.cl Studies consistently show that non-expressers achieve higher trough blood levels of tacrolimus compared to expressers on similar weight-based doses. nih.govindianjnephrol.org

| Genotype | Phenotype | Metabolic Efficiency (Clearance) | Resulting Tacrolimus Concentration |

|---|---|---|---|

| CYP3A51/1 | Normal Metabolizer (Expresser) | High | Lower |

| CYP3A51/3 | Intermediate Metabolizer (Expresser) | Intermediate to High | Lower |

| CYP3A53/3 | Poor Metabolizer (Non-expresser) | Low | Higher |

Role of Efflux Transporters in Tacrolimus Cellular Disposition

Involvement of P-glycoprotein (P-gp), Encoded by the ABCB1 Gene

P-glycoprotein (P-gp), a product of the ABCB1 gene (also known as the multidrug resistance transporter 1 or MDR1 gene), is a prominent efflux transporter that plays a crucial role in the cellular disposition of tacrolimus. nih.govnih.gov P-gp is an ATP-binding cassette transporter that utilizes the energy from ATP hydrolysis to expel a wide array of xenobiotics, including tacrolimus, from the cytoplasm to the extracellular space. nih.govnih.gov

Physiologically, P-gp is strategically expressed in various tissues involved in drug absorption and elimination. nih.gov It is found in high concentrations on the apical surface of enterocytes in the small intestine, where it limits the intestinal absorption of orally administered drugs by pumping them back into the intestinal lumen. nih.govnih.gov P-gp is also present in the liver, where it facilitates the biliary excretion of drugs, and in the kidney, where it contributes to their tubular excretion. nih.govindianjnephrol.org Furthermore, P-gp is involved in drug transport within lymphocytes, potentially influencing the intracellular concentration of tacrolimus available for its immunosuppressive action. nih.goveur.nl

The activity of P-gp can significantly impact the pharmacokinetics of tacrolimus. nih.gov By reducing intestinal absorption and enhancing elimination, P-gp contributes to the low and variable oral bioavailability of tacrolimus, which is reported to range from 4% to 89%. nih.gov Studies have shown that inhibition of P-gp can lead to increased intracellular concentrations of tacrolimus. For instance, the P-gp inhibitor verapamil (B1683045) has been shown to double the intra-T-cell tacrolimus concentration. eur.nl This highlights the critical role of P-gp in protecting cells from high concentrations of the drug. researchgate.net

Influence of ABCB1 Gene Polymorphisms on Tacrolimus Cellular Transport

Genetic variations, or polymorphisms, within the ABCB1 gene can alter the expression and/or function of P-gp, leading to interindividual differences in tacrolimus transport and disposition. nih.govresearchgate.net Several single nucleotide polymorphisms (SNPs) in the ABCB1 gene have been studied for their impact on tacrolimus pharmacokinetics, with some of the most investigated being C1236T in exon 12, G2677T/A in exon 21, and C3435T in exon 26. nih.govmdpi.com

The findings from studies investigating the association between ABCB1 polymorphisms and tacrolimus pharmacokinetics have often been conflicting. nih.gov Some studies have reported a significant association, while others have found no such correlation. indianjnephrol.orgmdpi.com For example, some research has indicated that individuals with the ABCB1 3435 TT genotype require lower daily doses of tacrolimus. mdpi.com Conversely, other studies did not find a significant effect of ABCB1 polymorphisms on tacrolimus trough levels or dose requirements. indianjnephrol.orgdrugbank.com

Haplotype analysis, which considers the combination of multiple SNPs, may provide more comprehensive information on the association between ABCB1 genetics and tacrolimus disposition than the analysis of individual SNPs alone. nih.gov For instance, a study found that the CAC haplotype was associated with lower tacrolimus levels. mdpi.com

The influence of these genetic variations can also be time-dependent, with associations being more prominent during specific periods after transplantation. mdpi.com Furthermore, some research suggests that ABCB1 polymorphisms may predispose pediatric liver transplant recipients to tacrolimus-associated nephrotoxicity. nih.govaston.ac.uk

Table 1: Impact of ABCB1 Gene Polymorphisms on Tacrolimus Pharmacokinetics

| Polymorphism | Genotype/Allele | Effect on Tacrolimus | Study Population | Citation |

|---|---|---|---|---|

| C3435T | TT | Lower daily dose requirement | Kidney transplant recipients | mdpi.com |

| CC | Lower trough concentrations adjusted for dose in the later post-transplant period | Kidney transplant recipients | mdpi.com | |

| TT | No significant influence on tacrolimus pharmacokinetics | Liver transplant recipients | researchgate.net | |

| G2677T/A | GG | Higher dose requirement | Renal transplant patients | nih.gov |

| AA | Associated with normal tacrolimus concentrations beyond 60 days post-transplant | Kidney transplant recipients | mdpi.com | |

| C1236T | CC (homozygous) | Associated with abnormal tacrolimus blood levels in the first two weeks | Kidney transplant recipients | mdpi.com |

| Haplotype | CAC | Associated with lower tacrolimus levels | Kidney transplant recipients | mdpi.com |

| TGT-TGT (diplotype) | Significantly influences drug metabolism | Kidney transplant recipients | mdpi.com |

Preclinical Studies on Tacrolimus Metabolic Pathways

Preclinical studies, often utilizing animal models and in vitro systems, have been instrumental in elucidating the metabolic pathways of tacrolimus. These studies have confirmed that tacrolimus undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes. nih.govindexcopernicus.com

In vitro studies using human liver microsomes have demonstrated that tacrolimus is rapidly metabolized, with its metabolism being significantly inhibited by ketoconazole, a known CYP3A4/5 inhibitor. indexcopernicus.com This confirms that CYP3A4 and CYP3A5 are the major enzymes responsible for tacrolimus metabolism. indexcopernicus.comdovepress.com

Animal models, particularly mdr1a knockout mice which lack P-gp, have been crucial in understanding the role of this transporter in tacrolimus disposition. nih.gov Studies in these mice have shown that the absence of P-gp leads to significantly higher blood concentrations of tacrolimus and a reduction in its total clearance by about two-thirds compared to normal mice. nih.gov Furthermore, these knockout mice exhibited markedly higher brain concentrations of tacrolimus, indicating that P-gp plays a critical role in limiting the drug's penetration across the blood-brain barrier. nih.gov

Isolated perfused rat liver systems have also been employed to investigate the hepatic disposition of tacrolimus. Studies using this model have shown that inhibition of P-gp can significantly decrease the intrinsic hepatic clearance of tacrolimus, further emphasizing the interplay between metabolism and transport in the liver.

Metabolomic studies in mice have also been conducted to investigate the broader metabolic changes induced by tacrolimus. nih.gov These studies have identified alterations in various metabolites in different organs, including the serum, brain, heart, liver, and kidney, following tacrolimus exposure. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| FK-506-13C,D2 (Major) |

| Tacrolimus |

| Verapamil |

| Ketoconazole |

| FKBP-12 |

| Rhodamine-123 |

| Cyclosporine |

| Sirolimus |

| PSC833 |

| PGP-4008 |

| Alprostadil |

| Methylprednisolone |

| Pantoprazole |

| Nifedipine |

| Mycophenolate mofetil |

| Midazolam |

| 1-Hydroxymidazolam |

| Digoxin |

| Fexofenadine |

| Aminomalonic acid |

| Scyllo-inositol |

| Dihydromorphine |

| Myo-inositol |

| 11-octadecenoic acid |

| 31-O-desmethyl metabolite |

| Testosterone |

Structural Biology and Synthetic Chemistry of Tacrolimus Fk 506 and Its Analogs

Key Structural Features of Tacrolimus (B1663567) Relevant to Activity

The immunosuppressive prowess of Tacrolimus is intrinsically linked to its complex and unique molecular architecture. Specific structural motifs are essential for its biological function, particularly its ability to inhibit calcineurin, a key enzyme in T-cell activation. wikipedia.orginvivogen.comdroracle.ai

Macrolide Lactone Ring System and Stereochemistry

Tacrolimus is a 23-membered macrolide lactone, a large ring structure containing an ester functional group. selleckchem.comapexbt.com This macrocyclic core, first identified in the fermentation broth of the bacterium Streptomyces tsukubaensis, is fundamental to its activity. nih.govevitachem.com The intricate stereochemistry of the numerous chiral centers within this ring system dictates the precise three-dimensional conformation of the molecule. This specific conformation is crucial for its ability to bind with high affinity to its intracellular receptor, FKBP12. wikipedia.org

The Allyl Moiety and its Significance for Biological Potency

A distinguishing feature of the Tacrolimus structure is the presence of an allyl group at the C21 position. nih.gov This functional group is critical for the potent biological activity of the molecule. nih.gov The biosynthesis of this allyl group is a unique process, setting Tacrolimus apart from its structural analog, ascomycin (B1665279) (FK520), which possesses an ethyl group at the same position. nih.gov This seemingly minor difference has a significant impact on the immunosuppressive potency of the respective compounds. nih.gov The allyl moiety is believed to contribute to the optimal positioning of the drug within the binding pocket of FKBP12, thereby enhancing its inhibitory effect on calcineurin. nih.gov

Protein-Ligand Interaction Studies: FKBP12-Tacrolimus Complex

The immunosuppressive effect of Tacrolimus is not direct but is mediated through its interaction with the immunophilin FKBP12. wikipedia.orgpatsnap.com The resulting complex, FKBP12-Tacrolimus, is the active entity that inhibits calcineurin. droracle.ai

Structural Basis of Binding and Allosteric Modulation of FKBP12

Tacrolimus binds to a hydrophobic cleft on the surface of FKBP12. wikipedia.org This binding is a high-affinity interaction, driven by a combination of hydrogen bonds and van der Waals forces. The formation of this complex induces a conformational change in FKBP12, creating a composite surface that is recognized by calcineurin. This is a classic example of allosteric modulation, where the binding of a ligand at one site (the FKBP12 active site) influences the protein's interaction with another molecule at a different site. wikipedia.orgresearchgate.net

Conformational Changes Upon Binding and Their Role in Calcineurin Inhibition

Upon binding Tacrolimus, specific regions of FKBP12, particularly the 40s loop and the 80s loop, undergo conformational adjustments. nih.govrcsb.org These changes are critical for the subsequent interaction with calcineurin. The FKBP12-Tacrolimus complex does not bind to the active site of calcineurin but rather to a site remote from it. rcsb.org This binding physically obstructs the access of calcineurin's substrates, such as the nuclear factor of activated T-cells (NF-AT), to the active site, thereby inhibiting its phosphatase activity. wikipedia.orgrcsb.org This prevention of NF-AT dephosphorylation is the ultimate molecular mechanism behind the immunosuppressive effects of Tacrolimus. wikipedia.orgdroracle.ai

Chemical Stability and Isomerism of Tacrolimus

Tacrolimus is a chemically complex molecule that can undergo various transformations, affecting its stability and leading to the formation of isomers.

Tacrolimus is susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, thermal stress, oxidation, and photolysis. tbzmed.ac.irresearchgate.net Hydrolysis is a primary degradation pathway, and the drug exhibits maximum stability in aqueous solutions at a pH between 4 and 6. nih.gov Temperature also plays a significant role in its stability, with signs of chemical instability detected at 25°C and 35°C. nih.gov

In aqueous solutions, Tacrolimus can undergo cis-trans isomerization, leading to the existence of different conformational rotamers. researchgate.net The molecule also has a tendency to form epimers, particularly the tacrolimus epimer, which is a known degradation product. tbzmed.ac.ir A positional isomer of tacrolimus has also been identified and can be prepared through isomerization reactions. google.com These isomeric forms can have different biological activities and are important considerations in the manufacturing and quality control of Tacrolimus.

| Property | Description |

| Chemical Stability | Susceptible to hydrolysis, thermal degradation, oxidation, and photolysis. tbzmed.ac.irresearchgate.net Maximum stability in aqueous solution at pH 4-6. nih.gov |

| Isomerism | Exists as conformational rotamers in aqueous solution due to cis-trans isomerization. researchgate.net Forms a known tacrolimus epimer and a positional isomer. tbzmed.ac.irgoogle.com |

Epimerization and Formation of 8-Epitacrolimus (B1141324)

Tacrolimus can undergo epimerization at the C8 position to form 8-epitacrolimus. nih.govcaymanchem.com This structural isomer is of considerable interest as it can form during the manufacturing process, formulation, and even potentially in vivo. nih.govnih.gov The formation of 8-epitacrolimus has been observed under both mild basic and acidic conditions, as well as in the presence of free radicals. nih.govnih.gov For instance, treatment of tacrolimus with a weak base like 1,5-diazabicyclo[4.3.0]nonene can yield 8-epitacrolimus. nih.gov Similarly, the action of p-toluenesulfonic acid in toluene (B28343) can lead to its formation alongside other degradation products. nih.gov The structure of 8-epitacrolimus has been confirmed by single-crystal X-ray diffraction. nih.govnih.gov Due to its potential to be present as an impurity in tacrolimus preparations, 8-epitacrolimus is an important reference substance for quality control and impurity analysis. nih.gov

Tautomerism and its Implications for Structural Analysis

Tacrolimus exists as a mixture of tautomers in solution, a phenomenon that complicates its quantification and structural analysis. nih.govesschemco.com In polar solvents like ethanol, tacrolimus can exist in equilibrium with two other forms, often referred to as tautomer I and tautomer II. esschemco.comahrq.govmedchemexpress.com Tautomer I is a ring-opened form of tacrolimus. esschemco.comvenkatasailifesciences.com The equilibrium can be influenced by the solvent composition; for example, an increase in water content can shift the equilibrium towards tautomer I. medchemexpress.com These tautomers have been isolated and characterized using techniques like HPLC, mass spectrometry, and NMR. ahrq.govacanthusresearch.combioscience.co.uk The presence of these tautomers must be considered in analytical methods to ensure accurate measurement of tacrolimus concentrations. nih.goveurekaselect.com Interestingly, both of these equilibrium compounds have been reported to exhibit biological activity equivalent to tacrolimus itself and are therefore not typically considered impurities. esschemco.com

Synthesis and Characterization of Tacrolimus Analogs

The potent biological activity of tacrolimus has spurred extensive research into the synthesis and characterization of its analogs. These efforts aim to understand the structure-activity relationship (SAR), develop derivatives with improved or novel biological profiles, and explore new chemical scaffolds.

Chemical Modification Strategies for Structure-Activity Relationship (SAR) Studies

To elucidate the relationship between the structure of tacrolimus and its biological activity, various chemical modification strategies have been employed. nih.gov A key area of focus has been the C21 and C22 positions of the macrolide ring. labchem.com.my For example, modifications at the C21 position, such as replacing the allyl group with an ethyl group to produce ascomycin (FK-520), have been shown to result in slightly reduced immunosuppressive activity while maintaining potent antifungal properties. labchem.com.my Structure-guided synthesis has been used to create a panel of C22-modified analogs of both tacrolimus and ascomycin. labchem.com.my These studies have demonstrated that modifications at this position can lead to increased selectivity for fungal targets over human ones. labchem.com.my

Development of Non-Immunosuppressive Derivatives with Altered Biological Profiles (e.g., Neurotrophic, Antifungal Properties)

A significant goal in the development of tacrolimus analogs has been to separate its potent immunosuppressive effects from its other beneficial biological activities, such as its neurotrophic and antifungal properties. nih.gov This has led to the creation of non-immunosuppressive derivatives with promising therapeutic potential in other areas. nih.gov

Neurotrophic Properties: Tacrolimus has demonstrated neuroprotective and neuroregenerative effects. nih.govfrontiersin.org Non-immunosuppressive analogs have been developed that retain these neurotrophic properties, potentially offering new therapeutic avenues for nerve injury and neurodegenerative diseases without the side effects of immunosuppression. frontiersin.org These derivatives are thought to exert their effects through interaction with FK506-binding proteins (FKBPs), such as FKBP-52, which are involved in neuronal processes.

Antifungal Properties: Tacrolimus exhibits potent antifungal activity by inhibiting calcineurin, a crucial enzyme for the virulence of many pathogenic fungi. However, its immunosuppressive action prevents its use as a systemic antifungal agent. Researchers have successfully synthesized tacrolimus analogs with reduced immunosuppressive activity but potent antifungal effects. For example, analogs like 9-deoxo-FK506 and 31-O-demethyl-FK506 have shown strong antifungal activity against pathogenic yeasts like Cryptococcus neoformans and Candida albicans, as well as the filamentous fungus Aspergillus fumigatus. Some of these analogs also exhibit synergistic antifungal activity when combined with existing antifungal drugs like fluconazole.

Here is a table summarizing some non-immunosuppressive tacrolimus analogs and their properties:

| Analog Name | Modification | Primary Biological Activity |

| 9-deoxo-FK506 | Deoxygenation at C9 | Antifungal |

| 31-O-demethyl-FK506 | Demethylation at C31 | Antifungal |

| 9-deoxo-31-O-demethyl-FK506 | Combined deoxygenation and demethylation | Antifungal |

| L-685,818 | Undisclosed modification | Antifungal |

| JH-FK-05 | C22 modification of FK520 | Antifungal labchem.com.my |

Synthetic Routes to Explore Novel FK-506 Scaffolds

The exploration of novel FK-506 scaffolds has been advanced through both chemical synthesis and biosynthetic engineering. nih.gov A one-step synthetic protocol for modifying the C22 position of both tacrolimus and ascomycin has been developed, allowing for the creation of a diverse panel of analogs. labchem.com.my This has been instrumental in developing compounds with greater selectivity for fungal FKBP12. labchem.com.my

Chemobiosynthesis, which combines chemical and biological methods, has also been a fruitful approach. By engineering the biosynthetic pathway of tacrolimus in Streptomyces tsukubaensis, researchers have been able to introduce novel moieties at the C21 position. For example, an engineered strain has been used to incorporate a propargyl group at this position, creating a novel analog with a terminal alkyne functional group that can be further modified using click chemistry.

Isotopically Labeled Tacrolimus (FK-506-¹³C,D₂) in Research

Isotopically labeled versions of tacrolimus, such as FK-506-¹³C,D₂, play a critical role in modern biomedical research and clinical diagnostics. nih.govnih.gov This specific analog contains one carbon-13 (¹³C) atom and two deuterium (B1214612) (D) atoms. nih.govfrontiersin.org

The primary application of FK-506-¹³C,D₂ is as an internal standard for the quantification of tacrolimus in biological matrices, most commonly whole blood, using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard for such quantitative analyses. esschemco.com

Tacrolimus is a drug with a narrow therapeutic window, meaning that the range between effective concentrations and toxic concentrations is small. nih.gov Therefore, precise and accurate therapeutic drug monitoring (TDM) is essential for patients receiving tacrolimus to prevent organ rejection while minimizing dose-related toxicity. nih.gov

The use of FK-506-¹³C,D₂ as an internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. nih.gov Matrix effects, which are caused by other components in the biological sample interfering with the ionization of the target analyte, can significantly impact the accuracy of LC-MS/MS measurements. nih.gov Because the isotopically labeled standard has nearly identical chemical and physical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar matrix effects, allowing for reliable correction and highly accurate quantification of tacrolimus levels. nih.gov A study comparing the performance of TAC¹³C,D₂ to a structural analog, ascomycin, as an internal standard found that both provided satisfactory precision and accuracy, with the isotope-labeled standard perfectly compensating for matrix effects. nih.gov

Here is a table detailing the properties of FK-506-¹³C,D₂:

| Property | Value |

| Synonyms | Tacrolimus-¹³C,D₂, FK-506-¹³C,D₂ (Major) |

| CAS Number | 1356841-89-8 nih.gov |

| Molecular Formula | C₄₃¹³CH₆₇D₂NO₁₂ ahrq.govfrontiersin.org |

| Molecular Weight | ~807.0 g/mol ahrq.govfrontiersin.org |

| Primary Use | Internal standard for quantification of tacrolimus by GC- or LC-MS nih.govnih.gov |

Synthesis and Characterization of 13C and Deuterium-labeled Compounds

The synthesis of isotopically labeled tacrolimus, specifically FK-506-13C,D2 (Major), is a crucial process for various research applications. This compound is a potent macrolide immunosuppressant originally derived from the bacterium Streptomyces tsukubaensis. evitachem.com While natural fermentation using genetically modified strains of this bacterium is a primary production method for tacrolimus, the introduction of isotopic labels requires specialized synthetic approaches. evitachem.com

FK-506-13C,D2 contains two deuterium atoms and one carbon-13 atom. caymanchem.com The synthesis of such labeled compounds is complex, aiming to incorporate the stable isotopes at specific, stable positions within the molecule. This ensures that the label is not lost during metabolic processes, which is critical for its use as an internal standard.

Characterization of the resulting labeled compound is essential to confirm its identity, purity, and the precise location of the isotopic labels. This is typically achieved through a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound and to separate it from any unlabeled tacrolimus or other impurities. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound, which will be higher than the unlabeled version due to the presence of the heavier isotopes. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. caymanchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the exact position of the carbon-13 and deuterium atoms within the tacrolimus molecule. nih.gov

The CAS number for FK-506-13C,D2 is 1356841-89-8. caymanchem.comscbt.com

Table 1: Chemical Properties of FK-506-13C,D2 (Major) (Tacrolimus)

| Property | Value | Source |

| Synonyms | Tacrolimus-13C-d2, Fujimycin-13C,d2, Advagraf-13C,d2 | caymanchem.comscbt.commedchemexpress.com |

| Molecular Formula | C₄₃[¹³C]H₆₇D₂NO₁₂ | caymanchem.comscbt.com |

| Molecular Weight | ~807.0 g/mol | caymanchem.comscbt.com |

| Purity | ≥98% deuterated forms (d₁-d₂); ≤2% d₀ | caymanchem.com |

Importance of Isotopic Purity and Structural Integrity for Research Applications

The isotopic purity and structural integrity of FK-506-13C,D2 are of paramount importance for its utility in research, particularly in quantitative bioanalysis.

Isotopic Purity refers to the percentage of the compound that contains the desired isotopic labels. High isotopic purity, typically ≥98% for deuterated forms, is crucial to minimize interference from unlabeled or partially labeled molecules. caymanchem.com A low percentage of the d₀ form (unlabeled) is desirable to ensure that the internal standard does not artificially inflate the measured concentration of the analyte. caymanchem.com Some suppliers specify the distribution of different deuterated forms; for instance, a representative lot might contain a distribution of 20% d-1, 40% d-2, and 20% d-3. lgcstandards.com

Structural Integrity ensures that the labeled compound is chemically identical to the unlabeled analyte (tacrolimus), with the only difference being the isotopic composition. This is critical for the labeled compound to behave in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. Any degradation or alteration of the chemical structure would lead to inaccurate quantification. The synthesis and purification processes are designed to preserve the complex macrolide structure of tacrolimus. nih.gov

The use of stable heavy isotopes of elements like hydrogen and carbon has become a standard practice in drug development, largely for their role as tracers in quantitative studies. medchemexpress.com

Cellular and Subcellular Effects of Tacrolimus Fk 506 Beyond Classical Immunosuppression

Impact on Mitochondrial Function and Bioenergetics

Mitochondria, the powerhouses of the cell, are critical for cellular energy production and are involved in various signaling pathways. Tacrolimus (B1663567) has been shown to directly affect several aspects of mitochondrial function.

Tacrolimus has been demonstrated to impair mitochondrial respiration and subsequently reduce the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. d-nb.infonih.gov Studies on isolated rat kidney mitochondria have shown that Tacrolimus can inhibit oxidative phosphorylation. nih.gov Specifically, it increases the resting respiratory rate (state 4) without significantly affecting the ADP-stimulated respiration (state 3), leading to a decrease in the respiratory control ratio (RCR). nih.gov A reduced RCR indicates a loss of coordination between the oxidative chain and ATP synthase. nih.gov This uncoupling effect can lead to ATP depletion in kidney cells. nih.gov

In pancreatic beta-cells, Tacrolimus has been found to cause altered mitochondrial respiration and reduced ATP production, which in turn impairs glucose-stimulated insulin (B600854) secretion. d-nb.infonih.gov This effect is consistent with observations of decreased mitochondrial bioenergetics in rat islets incubated with Tacrolimus. d-nb.info Furthermore, in human umbilical endothelial cells, Tacrolimus has been shown to compromise respiratory chain complexes II and III, indicating a partial impairment of mitochondrial function. mdpi.com It also leads to a decrease in oxygen consumption in human cell lines. mdpi.com In neonatal rat brains subjected to transient intrauterine ischemia, Tacrolimus treatment was found to prevent the deterioration of mitochondrial respiratory activities and ATP concentrations. nih.gov

| Cell/Tissue Type | Effect of Tacrolimus | Observed Consequence | Reference |

|---|---|---|---|

| Isolated Rat Kidney Mitochondria | Inhibition of oxidative phosphorylation, increased state 4 respiration | Decreased respiratory control ratio (RCR), potential ATP depletion | nih.gov |

| Pancreatic Beta-Cells | Altered mitochondrial respiration, reduced ATP production | Impaired glucose-stimulated insulin secretion | d-nb.infonih.gov |

| Human Umbilical Endothelial Cells | Compromised respiratory chain complexes II and III | Partially impaired mitochondrial function, decreased oxygen consumption | mdpi.com |

| Neonatal Rat Brain (post-ischemia) | Prevention of deterioration in mitochondrial respiratory activities and ATP levels | Neuroprotective effect | nih.gov |

Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of cellular respiration. nih.govyoutube.com The effect of Tacrolimus on mitochondrial ROS production appears to be cell-type and context-dependent.

Some studies suggest that Tacrolimus can induce ROS generation. In Jurkat human T lymphocytes, Tacrolimus-induced cytotoxicity was linked to the generation of ROS, specifically hydrogen peroxide (H2O2), which in turn modulated the expression of the pro-apoptotic protein Bak and led to mitochondrial dysfunction. nih.gov Similarly, in rat liver mitochondria, Tacrolimus was found to induce the production of oxygen free radicals in a time-dependent manner. nih.gov In MDCK cell lines, Tacrolimus treatment increased ROS levels, leading to damage of the mitochondrial membrane potential. nih.gov

Conversely, other studies have reported no significant effect or even a suppressive role of Tacrolimus on ROS production. In one study on T-cells, Tacrolimus, at therapeutic concentrations, did not affect mitochondrial ROS production. nih.gov Another study investigating the anti-inflammatory and antioxidative actions of Tacrolimus on a human microglial cell line found that it reduced the total oxidative capacity, suggesting a potential antioxidant effect. nih.gov

| Cell/Tissue Type | Effect of Tacrolimus on ROS | Observed Mechanism/Consequence | Reference |

|---|---|---|---|

| Jurkat Human T Lymphocytes | Increased ROS (H2O2) generation | Modulation of Bak protein expression, mitochondrial dysfunction, apoptosis | nih.gov |

| Rat Liver Mitochondria | Time-dependent increase in oxygen free radical production | Increased fluorescence indicating OFR production | nih.gov |

| MDCK Cell Lines | Increased ROS levels | Damage to mitochondrial membrane potential, apoptosis | nih.gov |

| T-Cells (therapeutic concentrations) | No effect on ROS production | - | nih.gov |

| Human Microglial HMC3 Cell Line | Reduced total oxidative capacity | Potential antioxidant effects | nih.gov |

Mitochondrial calcium (Ca2+) is a key regulator of cellular metabolism and signaling. Tacrolimus has been shown to directly interfere with mitochondrial Ca2+ homeostasis. In pancreatic beta-cells, a primary mechanism of Tacrolimus-induced dysfunction is a decrease in mitochondrial Ca2+ uptake. d-nb.infonih.gov This impairment in mitochondrial Ca2+ handling contributes to the observed alterations in mitochondrial respiration and ATP production, ultimately leading to defective insulin secretion. d-nb.infonih.govmdpi.com The drug alters Ca2+ fluxes within the mitochondria, compromising the crucial coupling of metabolism and secretion in these cells. d-nb.infonih.gov

Tacrolimus can induce morphological changes in mitochondria, which are often indicative of cellular stress and dysfunction. In a study using rat primary cortical cultures, exposure to the mitochondrial toxin 3-nitropropionic acid (3-NP) led to mitochondrial-dependent apoptotic cell death. nih.gov Treatment with FK-506 was found to prevent these changes, suggesting a protective effect on mitochondrial integrity. nih.gov In MDCK cells, Tacrolimus treatment alone resulted in cell shrinkage and reduced cell density, indicative of cellular stress that can be associated with mitochondrial damage. nih.gov

Modulation of Autophagy Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. nih.gov Tacrolimus has been identified as a modulator of autophagy in various cell types, with its effects being either protective or detrimental depending on the cellular context. invivogen.com

Neuroblastoma Cells: In the context of neuroblastoma, a common pediatric tumor, autophagy is often associated with chemoresistance. nih.govbohrium.comresearchgate.net Studies have shown that chemotherapy can induce autophagy in neuroblastoma cells. researchgate.net While Tacrolimus's direct and extensive role in neuroblastoma autophagy is still under investigation, its known ability to induce autophagy in other cell types suggests a potential for complex interactions in this cancer. invivogen.com

Microglial Cells: Microglia are the resident immune cells of the central nervous system. In a human microglial cell line (HMC3), Tacrolimus demonstrated anti-inflammatory and antioxidative properties. nih.gov It was able to restore the normal morphology of activated microglia, suggesting a role in modulating microglial activation, a process where autophagy is known to be involved. nih.gov

Vascular Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), autophagy plays a protective role against oxidative stress. nih.gov Tacrolimus has been shown to affect the function of these cells, including their energy metabolism, which can be linked to autophagic processes. mdpi.com

Podocytes: In a model of puromycin (B1679871) aminonucleoside (PAN)-induced podocyte injury, Tacrolimus was shown to inhibit cell damage by regulating the expression of the autophagy-related protein LC3 and enhancing autophagy. nih.govnih.gov Puromycin treatment decreased the levels of LC3 mRNA and protein, while co-treatment with Tacrolimus reversed these effects, suggesting that Tacrolimus activates and sustains autophagy, thereby protecting podocytes from injury. nih.govnih.gov

| Cell Line | Effect of Tacrolimus on Autophagy | Observed Consequence | Reference |

|---|---|---|---|

| Neuroblastoma | Potential for complex interactions due to its known autophagy-inducing properties. | Associated with chemoresistance. | invivogen.comnih.govbohrium.comresearchgate.netresearchgate.net |

| Microglial (HMC3) | Modulates microglial activation, which involves autophagy. | Anti-inflammatory and antioxidative effects. | nih.gov |

| Vascular Endothelial (HUVEC) | Autophagy is protective against oxidative stress; Tacrolimus affects cellular metabolism. | Potential link between metabolic effects and autophagy. | mdpi.comnih.gov |

| Podocytes | Enhances autophagy by upregulating LC3 expression. | Inhibits puromycin-induced podocyte injury. | nih.govnih.gov |

Influence on Autophagic Flux and Key Autophagy-Related Proteins (e.g., LC3, p62)